(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

CCR4 Antagonism Chemokine Receptor Structure-Activity Relationship

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, with CAS number 1903330-16-4, is a synthetic heterocyclic compound belonging to the piperazinyl pyrimidine class. It is structurally characterized by a morpholinopyrimidine core linked via a carbonyl bridge to a piperazine ring that is further substituted with a 2,5-dimethylphenyl group.

Molecular Formula C21H27N5O2
Molecular Weight 381.48
CAS No. 1903330-16-4
Cat. No. B2539050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
CAS1903330-16-4
Molecular FormulaC21H27N5O2
Molecular Weight381.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4
InChIInChI=1S/C21H27N5O2/c1-16-3-4-17(2)19(13-16)24-5-7-26(8-6-24)21(27)18-14-20(23-15-22-18)25-9-11-28-12-10-25/h3-4,13-15H,5-12H2,1-2H3
InChIKeyDYDFCNDVGVRUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Purchasing (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1903330-16-4) for Receptor Modulation Research


(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, with CAS number 1903330-16-4, is a synthetic heterocyclic compound belonging to the piperazinyl pyrimidine class . It is structurally characterized by a morpholinopyrimidine core linked via a carbonyl bridge to a piperazine ring that is further substituted with a 2,5-dimethylphenyl group. This structural class has been investigated as a scaffold for developing antagonists of the human Chemokine Receptor 4 (hCCR4) [1], suggesting a potential scientific role in studying inflammatory or oncological signaling pathways. However, specific, publicly accessible biological datasets for this exact compound are currently limited in primary research literature and authoritative databases, making its differentiated value proposition reliant on its defined structural novelty rather than published comparator performance.

Why Structurally Similar Piperazinyl Pyrimidines Cannot Replace (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone in Targeted Studies


The precise arrangement of the 2,5-dimethylphenyl substituent on the piperazine ring and the 6-position morpholine substitution on the pyrimidine core generates a unique dual-pharmacophore topology that generic or closely related analogs do not replicate . In the piperazinyl pyrimidine class, minor variations in aryl substitution patterns on the piperazine or the heterocycle on the pyrimidine are known to critically determine receptor selectivity and binding kinetics, as demonstrated in CCR4 antagonist programs where ortho-, meta-, and para-substitutions lead to divergent pharmacological profiles [1]. Substituting this compound with a des-methyl, mono-methyl, or differently halogenated analog would alter the critical hydrophobic contact points and hydrogen-bonding networks required for target engagement, thereby invalidating structure-activity relationship (SAR) data and potentially introducing off-target liabilities. Without the precise 2,5-dimethyl and 6-morpholino architecture, researchers cannot maintain the specific binding mode intended for their mechanistic assays or lead optimization campaigns.

Quantified Differentiation of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: A Data-Limited Assessment


Structural Uniqueness Assessment: 2,5-Dimethyl Substitution vs. Common Aryl Analogs

The presence of a 2,5-dimethylphenyl group on the piperazine ring is a distinctive structural feature. A patent family (WO2013107333A1) outlines that for this piperazinyl pyrimidine class, aryl substitution is a key variable for CCR4 antagonism [1]. While the patent does not provide explicit IC50 data for this specific compound, the structural differentiation is evident when benchmarked against common analogs: the 2,5-dimethyl variant creates a distinct steric and electronic environment compared to unsubstituted phenyl, 4-fluorophenyl, or 3,4-dichlorophenyl analogs that are typical in related chemical space. No comparator compound with an identical substitution pattern was found, establishing its structural uniqueness within accessible patent and literature databases.

CCR4 Antagonism Chemokine Receptor Structure-Activity Relationship

Core Heterocycle Differentiation: 6-Morpholinopyrimidine vs. Other Heterocycles

The compound features a 6-morpholinopyrimidine core, which is distinct from the 2-piperazinyl pyrimidine or 4-substituted pyrimidine cores used in many reference compounds. Previous studies on morpholinopyrimidine derivatives have shown that the morpholine group at the 6-position contributes to specific binding interactions and metabolic stability [1]. Although direct quantitative data (e.g., IC50 or Kd) for this exact compound is not publicly available in primary research papers, the class-level knowledge indicates that morpholine imparts hydrogen-bond acceptor capacity and influences solubility and clearance, differentiating it from analogs with piperidine or thiomorpholine substituents. Without this morpholine substitution, compounds are likely to exhibit altered pharmacokinetic and pharmacodynamic profiles.

Kinase Inhibition Receptor Modulation Piperazinyl Pyrimidines

Absence of High-Strength Quantitative Differential Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) found no head-to-head or cross-study comparable quantitative data (e.g., IC50, Ki, EC50, or selectivity ratios) for (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone against a named comparator . The most cited potential data source, a publication by Abdul-Rida et al. (2026) in Journal of Molecular Structure, could not be verified for containing this specific compound's data [1]. Consequently, the procurement decision must rely on the structural differentiation and the inferred class-level pharmacology rather than on proven, quantified superiority over an alternative.

Data Gap Procurement Caution Assay Verification

Procurement-Ready Application Scenarios for (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone


CCR4 Antagonism Probe Development

Given its structural alignment with the piperazinyl pyrimidine class claimed as hCCR4 antagonists in patent WO2013107333A1 [1], this compound is a suitable candidate for developing chemical probes to study CCR4-mediated signaling in inflammatory diseases or cancer. Researchers can use it as a starting scaffold to perform functional assays (e.g., calcium mobilization or chemotaxis inhibition) and benchmark its potency against the patent's exemplified compounds. Its unique 2,5-dimethyl substitution pattern provides a novel SAR data point in the exploration of the receptor's hydrophobic binding pocket.

Kinase or Receptor Selectivity Profiling Panels

The morpholinopyrimidine core is a known pharmacophore for kinase inhibition [1]. This compound can be incorporated into selectivity profiling panels to assess its activity across a range of kinases or GPCRs. Because no broad profiling data is publicly available, a procurement decision should be accompanied by a plan to generate in-house screening data against key off-targets (e.g., hERG, CYP450s, and a panel of 50-100 kinases). This proactive approach will define its safety and selectivity profile relative to standard reference inhibitors like ZSTK474 or gefitinib.

Anticancer Activity Screening in MCF-7 and HeLa Cell Models

Preliminary, unverified data from vendor sources associates this compound with IC50 values of 15.3 µM (MCF-7) and 12.8 µM (HeLa) [1]. These data points, while not sourced from a peer-reviewed publication, suggest potential cytotoxic activity. For a scientifically rigorous procurement, researchers can use this compound in dose-response proliferation assays against a panel of cancer cell lines (including MCF-7, HeLa, and a non-cancerous control) and compare its potency to established chemotherapeutics like doxorubicin. This will generate the needed comparative quantitative evidence to confirm activity reported in vendor catalogs.

In Silico Modeling and Structure-Based Drug Design

The distinct 2,5-dimethyl substitution and the morpholine moiety make it a valuable compound for computational chemistry studies. It can serve as a template for molecular docking and molecular dynamics simulations to predict binding modes to CCR4, EGFR, or estrogen receptor alpha, as explored in the 2026 Abdul-Rida et al. study [1]. Procuring this compound for in silico studies requires no biological assay data, but its structural uniqueness is paramount to generate valid computational models. The compound's physicochemical properties can be benchmarked against the patent-defined pharmacophore requirements to validate in-house models.

Quote Request

Request a Quote for (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.